molecular formula C22H18ClFN2O2S B284877 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer B284877
Molekulargewicht: 428.9 g/mol
InChI-Schlüssel: QGBFSIZKIKUXIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and psoriasis.

Wirkmechanismus

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of JAK3, a tyrosine kinase that plays a critical role in the signaling pathways of cytokine receptors. By inhibiting JAK3, 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one prevents the activation of downstream signaling pathways and the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and interferon-gamma in patients with rheumatoid arthritis and psoriasis. It also reduces the number of activated T-cells and B-cells, which are involved in the immune response. 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has a half-life of approximately 8 hours and is metabolized in the liver.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK3, which reduces the potential for off-target effects. However, 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has some limitations. It is not a reversible inhibitor, which makes it difficult to study the kinetics of JAK3 inhibition. In addition, it is not effective in inhibiting other JAK family members, which limits its potential use in other diseases.

Zukünftige Richtungen

There are several future directions for research on 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of interest is the investigation of the long-term effects of 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one on the immune system. Finally, the potential use of 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in combination with other therapeutic agents for the treatment of autoimmune diseases should be explored.
Conclusion:
In conclusion, 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a small molecule inhibitor of JAK3 that has shown promise as a therapeutic agent for autoimmune diseases. Its selective inhibition of JAK3 reduces inflammation and the symptoms of autoimmune diseases. While it has several advantages for lab experiments, it also has limitations that should be addressed in future research. Overall, 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one represents an important area of research for the development of new treatments for autoimmune diseases.

Synthesemethoden

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a thienopyrimidinone core followed by the introduction of the 2-chloro-6-fluorobenzyl and 4-propoxyphenyl substituents. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis and psoriasis in clinical trials. In addition, 3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.

Eigenschaften

Molekularformel

C22H18ClFN2O2S

Molekulargewicht

428.9 g/mol

IUPAC-Name

3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H18ClFN2O2S/c1-2-10-28-15-8-6-14(7-9-15)17-12-29-21-20(17)22(27)26(13-25-21)11-16-18(23)4-3-5-19(16)24/h3-9,12-13H,2,10-11H2,1H3

InChI-Schlüssel

QGBFSIZKIKUXIT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F

Kanonische SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.